molecular formula C12H11NO B8621598 5-Allyl-quinolin-6-ol

5-Allyl-quinolin-6-ol

Cat. No. B8621598
M. Wt: 185.22 g/mol
InChI Key: NGWBTLGAEMQEQE-UHFFFAOYSA-N
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Patent
US07227023B2

Procedure details

A solution of 6-allyloxyquinoline (intermediate 4) (1.14 g, 6.2 mmol) in p-xylene (30 ml) was allowed to reflux for 3 days. The organic solvent was removed under vacuum. Chromatography (30% hexanes-ethyl acetate) afforded 0.82 g (72%) of 5-allyl-quinolin-6-ol as a white solid: mp 162–164° C. Elemental Analysis for C12H11NO: Calculated: C, 77.81; H, 5.99; N, 7.56. Found: C, 77.82; H, 5.99; N, 7.45.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[CH:10][CH:9]=[CH:8]2)C=C.[CH3:15][C:16]1C=CC(C)=C[CH:21]=1>>[CH2:21]([C:6]1[C:5]([OH:4])=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[N:11]2)[CH:16]=[CH2:15]

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
C(C=C)OC=1C=C2C=CC=NC2=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC=1C=C2C=CC=NC2=CC1
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
CC=1C=CC(=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C2C=CC=NC2=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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